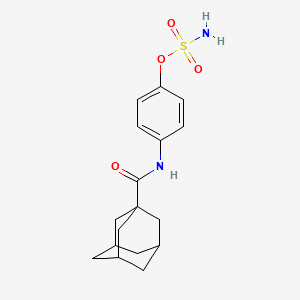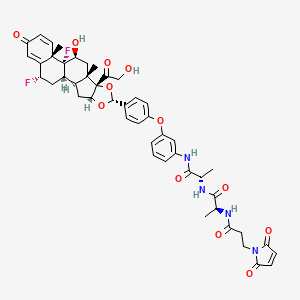
Anti-MRSA agent 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-MRSA agent 6 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health threat due to its resistance to conventional treatments . This compound has shown promising results in pre-clinical and clinical studies, making it a potential candidate for treating MRSA infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 6 involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Anti-MRSA agent 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Anti-MRSA agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to disrupt biofilm formation.
Medicine: Explored as a therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Mechanism of Action
The mechanism of action of Anti-MRSA agent 6 involves targeting specific pathways essential for bacterial survival. It primarily disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by inhibiting key enzymes involved in its biosynthesis. This leads to cell lysis and death of the bacteria. Additionally, this compound may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its antibacterial activity .
Comparison with Similar Compounds
Anti-MRSA agent 6 is unique compared to other anti-MRSA compounds due to its specific mechanism of action and higher potency. Similar compounds include:
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but has limitations due to resistance development.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but may cause side effects like muscle toxicity.
Properties
Molecular Formula |
C16H11F2N3 |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
2,5-difluoro-N-[(E)-quinolin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C16H11F2N3/c17-13-5-6-14(18)16(8-13)21-20-10-11-7-12-3-1-2-4-15(12)19-9-11/h1-10,21H/b20-10+ |
InChI Key |
PPFKQUSDPLHQGP-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=N/NC3=C(C=CC(=C3)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NNC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








pyrimidine-2,4-dione](/img/structure/B12398814.png)






![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
